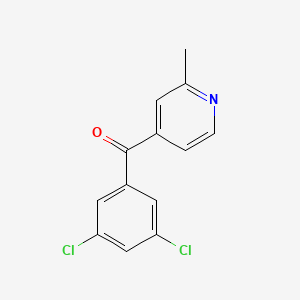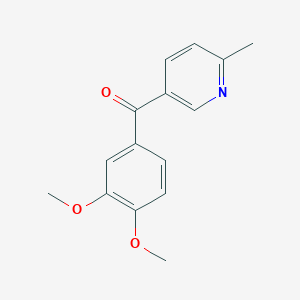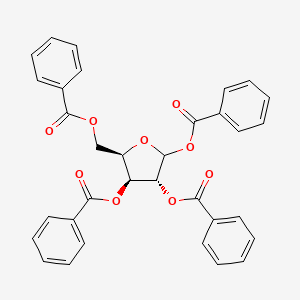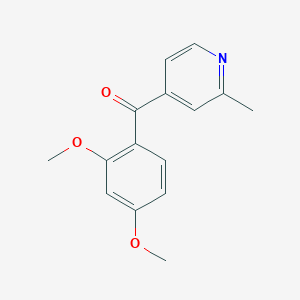
Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate
Overview
Description
“Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is a chemical compound . Its IUPAC name is “methyl 1- (2-propynyl)-2-piperidinecarboxylate” and its InChI code is "1S/C10H15NO2/c1-3-7-11-8-5-4-6-9 (11)10 (12)13-2/h1,9H,4-8H2,2H3" .
Molecular Structure Analysis
The molecular weight of “this compound” is 181.23 . The InChI code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemistry
Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is used in various chemical syntheses and transformations. For instance, it serves as a building block in the synthesis of oxindoles through palladium-catalyzed CH functionalization, showcasing its versatility in medicinal chemistry synthesis (Magano et al., 2014)(source). Additionally, the compound is involved in the creation of Aurora kinase inhibitors, hinting at its potential in cancer treatment applications (ロバート ヘンリー,ジェームズ, 2006)(source).
Medicinal Chemistry
In medicinal chemistry, the compound has been used as a precursor or component in the synthesis of various pharmacologically relevant molecules. For instance, it's been involved in the synthesis of novel piperazine derivatives as non-selective inhibitors of acetyl-CoA carboxylase 1/2, which showed potent inhibitory activities in enzyme-assay and cell-based assays (Chonan et al., 2011)(source). Additionally, it has been used in the development of compounds with antimicrobial activities against various bacterial and fungal strains (Ashok et al., 2014)(source).
Synthesis of Heterocyclic Compounds
This compound is also integral in the synthesis of heterocyclic compounds. For instance, it's been utilized in the design and synthesis of a series of methyl 2-amino-1,3-selenazole-5-carboxylates with chiral substituents, showcasing its utility in the creation of novel heterocyclic compounds with confirmed structures through extensive spectroscopy (Malinauskienė et al., 2018)(source). Furthermore, it's been used in the synthesis of new propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, evaluated for their potential as anticancer agents (Rehman et al., 2018)(source).
Safety and Hazards
“Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate” is classified as dangerous, with hazard statements including H227, H315, H318, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
methyl 1-prop-2-ynylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-7-11-8-5-4-6-9(11)10(12)13-2/h1,9H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSWKTCGACCJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)




